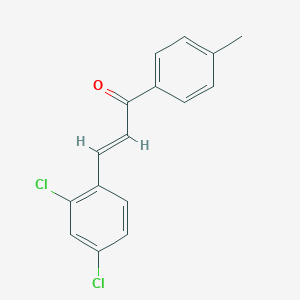

3-(2,4-Diclorofenil)-1-(4-metilfenil)prop-2-en-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

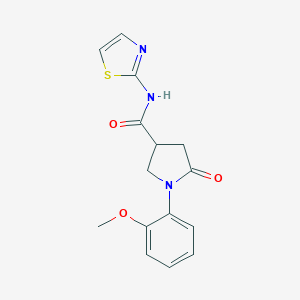

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the turmeric plant. It has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anti-cancer effects.

Mecanismo De Acción

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer development. It also has antioxidant properties, which can protect cells from oxidative damage. Additionally, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to modulate several signaling pathways involved in cell growth and death.

Biochemical and Physiological Effects:

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. It also has antioxidant properties, which can protect cells from oxidative damage. 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to administer to cells and animals. It also has low bioavailability, which can limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one research. One area of research is to improve the bioavailability of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one by developing new formulations or delivery methods. Another area of research is to investigate the potential use of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in combination with other compounds or therapies for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanisms of action of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and its potential therapeutic applications.

Métodos De Síntesis

3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one can be extracted from the dried rhizomes of the turmeric plant. However, the yield of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one from the plant is low, and the extraction process is time-consuming. Therefore, several synthetic methods have been developed to produce 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in large quantities. The most common method is the Claisen-Schmidt condensation reaction between acetylacetone and 2,4-dichlorobenzaldehyde in the presence of a base such as potassium hydroxide.

Aplicaciones Científicas De Investigación

Protección de Cultivos y Alternativas a los Plaguicidas

Las calconas se han identificado como posibles alternativas ecológicas para la protección de cultivos, que sirven como plaguicidas y agentes de control de malezas. Su naturaleza de metabolito secundario vegetal permite un enfoque más sostenible de la agricultura .

Actividades Farmacológicas

Las calconas exhiben una amplia gama de actividades farmacológicas, incluidas las propiedades antiinflamatorias, antitumorales, antibacterianas, antifúngicas, antimaláricas, antidiabéticas, anticancerígenas y antituberculosas. Esto las hace valiosas en el descubrimiento de fármacos y la química medicinal .

Medicina Tradicional y Efectos Biológicos

En la medicina tradicional, las plantas que acumulan calconas se utilizan por sus efectos biológicos beneficiosos, como las actividades antiinflamatorias, antimicrobianas, antifúngicas, antioxidantes, citotóxicas, antitumorales y quimiopreventivas .

Investigación y Desarrollo Medicinal

La síntesis y las relaciones estructura-actividad de las calconas son cruciales en la investigación medicinal. Sus perfiles de toxicidad y seguridad también son consideraciones importantes para su uso prospectivo en el desarrollo de nuevos medicamentos .

Beneficios para la Salud y Aplicaciones Terapéuticas

Las calconas son reconocidas por sus beneficios para la salud y tienen aplicaciones en múltiples áreas debido a sus propiedades herbicidas, fungicidas, bactericidas y antivirales .

Moléculas Líderes en el Descubrimiento de Fármacos

Como moléculas líderes en la química medicinal, las calconas son fundamentales en el descubrimiento de nuevos fármacos. Sus propiedades, biosíntesis, diversidad estructural y actividades biológicas se estudian ampliamente para comprender las relaciones estructura-actividad .

Propiedades

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-2-4-13(5-3-11)16(19)9-7-12-6-8-14(17)10-15(12)18/h2-10H,1H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGJYNXIZXDHRB-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76734-08-2 |

Source

|

| Record name | 2,4-DICHLORO-4'-METHYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is notable about the crystal structure of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and what property does this structure contribute to?

A1: 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one crystallizes in a non-centrosymmetric space group []. This means that the crystal lacks a center of symmetry, which is crucial for exhibiting second-order nonlinear optical properties [].

Q2: How are the molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one arranged within the crystal lattice?

A2: The molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one are linked together by intermolecular C—H⋯O interactions, forming chains that extend along the c-axis of the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514273.png)

![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B514285.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B514288.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B514297.png)

![2-bromo-N-(4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B514312.png)

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)

![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)